

# Application Notes and Protocols for Radiolabeling Clemizole (C<sub>33</sub>H<sub>40</sub>ClN<sub>3</sub>) for Imaging Studies

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## Compound of Interest

Compound Name: C<sub>33</sub>H<sub>40</sub>ClN<sub>3</sub>

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## Introduction

Clemizole (chemical formula: **C<sub>33</sub>H<sub>40</sub>ClN<sub>3</sub>**) is a first-generation antihistamine that has been explored for various other therapeutic applications. Radiolabeling of Clemizole allows for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET), providing valuable insights into its pharmacokinetics, biodistribution, and target engagement. These studies are crucial for drug development and understanding its mechanism of action.

This document provides detailed application notes and protocols for the radiolabeling of Clemizole with common PET isotopes: Carbon-11 (<sup>11</sup>C), Fluorine-18 (<sup>18</sup>F), and Gallium-68 (<sup>68</sup>Ga).

## Structural Analysis of Clemizole for Radiolabeling

To devise effective radiolabeling strategies, it is essential to first analyze the chemical structure of Clemizole.

Chemical Structure of Clemizole:

Based on its structure, several positions on the Clemizole molecule are amenable to radiolabeling:

- **N-alkylation:** The tertiary amine in the piperidine ring and the imidazole nitrogen are potential sites for methylation using [ $^{11}\text{C}$ ]methyl iodide.
- **Aromatic Substitution:** The phenyl and chlorophenyl rings could be sites for the introduction of  $^{18}\text{F}$ , although this might require the synthesis of a suitable precursor with a good leaving group.
- **Conjugation:** For radiometal labeling with  $^{68}\text{Ga}$ , the Clemizole structure can be derivatized to include a chelating agent like DOTA.

## Radiolabeling Methods for Clemizole

This section details the proposed methods for radiolabeling Clemizole with  $^{11}\text{C}$ ,  $^{18}\text{F}$ , and  $^{68}\text{Ga}$ .

### Carbon-11 ( $^{11}\text{C}$ ) Labeling of Clemizole

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for studying the rapid kinetics of small molecules.<sup>[1][2][3][4][5]</sup> A common method for  $^{11}\text{C}$ -labeling is through methylation using [ $^{11}\text{C}$ ]methyl iodide ([ $^{11}\text{C}$ ]CH<sub>3</sub>I).

**Strategy:** N-methylation of a Desmethyl Precursor

A synthetic precursor, desmethyl-Clemizole, would be required. The radiolabeling would involve the reaction of this precursor with [ $^{11}\text{C}$ ]CH<sub>3</sub>I.

**Experimental Protocol:** Synthesis of [ $^{11}\text{C}$ ]Clemizole

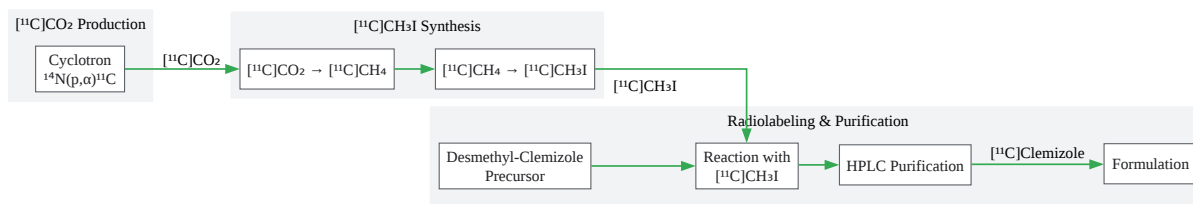
- **Production of [ $^{11}\text{C}$ ]CO<sub>2</sub>:** [ $^{11}\text{C}$ ]CO<sub>2</sub> is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron.<sup>[1]</sup>
- **Conversion to [ $^{11}\text{C}$ ]CH<sub>3</sub>I:** The [ $^{11}\text{C}$ ]CO<sub>2</sub> is converted to [ $^{11}\text{C}$ ]CH<sub>4</sub>, which is then halogenated to produce [ $^{11}\text{C}$ ]CH<sub>3</sub>I.<sup>[5]</sup>
- **Radiolabeling Reaction:**
  - Dissolve the desmethyl-Clemizole precursor (1-2 mg) in a suitable solvent (e.g., DMF or DMSO).

- Add a suitable base (e.g., NaOH or K<sub>2</sub>CO<sub>3</sub>).
- Bubble the gaseous [<sup>11</sup>C]CH<sub>3</sub>I through the reaction mixture at an elevated temperature (e.g., 80-120 °C).
- Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate [<sup>11</sup>C]Clemizole.
- Formulation: The purified [<sup>11</sup>C]Clemizole is formulated in a physiologically compatible solution for injection.

### Quantitative Data for <sup>11</sup>C-Labeling

Parameter	Value	Reference
Half-life of <sup>11</sup> C	20.4 minutes	[1][4]
Typical Radiochemical Yield (RCY)	20-40% (decay-corrected)	General estimate
Typical Specific Activity (SA)	> 37 GBq/μmol	[6]
Synthesis Time	30-40 minutes	General estimate

### Workflow for [<sup>11</sup>C]Clemizole Synthesis



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Caption: Workflow for the synthesis of [ $^{11}\text{C}$ ]Clemizole.

## Fluorine-18 ( $^{18}\text{F}$ ) Labeling of Clemizole

Fluorine-18 is a widely used PET isotope with a longer half-life of 109.8 minutes, allowing for longer imaging studies and distribution to satellite imaging centers.<sup>[6][7]</sup> Nucleophilic substitution is the most common method for  $^{18}\text{F}$ -labeling.

Strategy: Two-Step Labeling via a Prosthetic Group

Direct fluorination of Clemizole is challenging. A more robust approach is to use a prosthetic group, such as [ $^{18}\text{F}$ ]fluoroethyl tosylate, which is first synthesized and then coupled to a suitable precursor of Clemizole.

Experimental Protocol: Synthesis of [ $^{18}\text{F}$ ]Clemizole

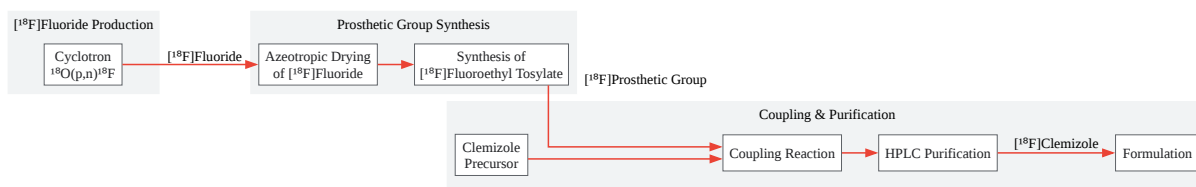
- Production of [ $^{18}\text{F}$ ]Fluoride: [ $^{18}\text{F}$ ]Fluoride is produced from [ $^{18}\text{O}$ ]H<sub>2</sub>O via the  $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$  nuclear reaction in a cyclotron.<sup>[6]</sup>
- Synthesis of [ $^{18}\text{F}$ ]Fluoroethyl Tosylate:
  - Azeotropically dry the [ $^{18}\text{F}$ ]fluoride with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
  - React the dried [ $^{18}\text{F}$ ]fluoride with ethylene glycol ditosylate in acetonitrile at high temperature.
- Coupling Reaction:
  - Synthesize a Clemizole precursor with a nucleophilic site (e.g., a primary or secondary amine replacing a part of the original structure).
  - React the precursor with [ $^{18}\text{F}$ ]fluoroethyl tosylate in the presence of a base.
- Purification: Purify the resulting [ $^{18}\text{F}$ ]Clemizole derivative using HPLC.

- Formulation: Formulate the purified product in a sterile solution for injection.

### Quantitative Data for $^{18}\text{F}$ -Labeling

Parameter	Value	Reference
Half-life of $^{18}\text{F}$	109.8 minutes	[6]
Typical Radiochemical Yield (RCY)	10-30% (decay-corrected)	General estimate
Typical Specific Activity (SA)	> 74 GBq/ $\mu\text{mol}$	[6]
Synthesis Time	60-90 minutes	General estimate

### Workflow for [ $^{18}\text{F}$ ]Clemizole Synthesis



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Caption: Workflow for the synthesis of [ $^{18}\text{F}$ ]Clemizole.

## Gallium-68 ( $^{68}\text{Ga}$ ) Labeling of Clemizole

Gallium-68 is a positron-emitting radiometal with a half-life of 68 minutes, conveniently obtained from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator.[8][9][10] Labeling with  $^{68}\text{Ga}$  requires the use of a chelator.

### Strategy: Conjugation with DOTA and Chelation

This method involves synthesizing a derivative of Clemizole conjugated to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This DOTA-Clemizole conjugate can then be radiolabeled with  $^{68}\text{Ga}$ .

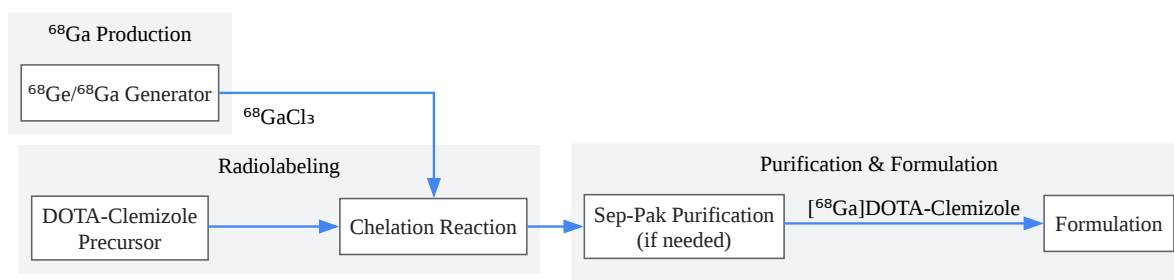
### Experimental Protocol: Synthesis of [ $^{68}\text{Ga}$ ]DOTA-Clemizole

- Synthesis of DOTA-Clemizole Precursor:
  - Synthesize a Clemizole derivative with a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation.
  - Couple this derivative to a commercially available activated DOTA ester (e.g., DOTA-NHS-ester).
  - Purify the resulting DOTA-Clemizole conjugate.
- $^{68}\text{Ga}$  Elution: Elute  $^{68}\text{GaCl}_3$  from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator using dilute HCl.[\[10\]](#)
- Radiolabeling Reaction:
  - Add the  $^{68}\text{GaCl}_3$  eluate to a solution of the DOTA-Clemizole precursor in a suitable buffer (e.g., sodium acetate, pH 4-5).
  - Heat the reaction mixture at 90-100 °C for 5-15 minutes.
- Purification: Often, the radiochemical purity is high enough that no further purification is needed. If necessary, a simple C18 Sep-Pak cartridge purification can be performed.
- Formulation: The final product is formulated in a suitable buffer for injection.

### Quantitative Data for $^{68}\text{Ga}$ -Labeling

Parameter	Value	Reference
Half-life of $^{68}\text{Ga}$	68 minutes	[8][10]
Typical Radiochemical Yield (RCY)	> 95%	[10]
Typical Apparent Molar Activity (AMA)	100-500 GBq/ $\mu\text{mol}$	[8]
Synthesis Time	15-25 minutes	[10]

### Workflow for [ $^{68}\text{Ga}$ ]DOTA-Clemizole Synthesis



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Caption: Workflow for the synthesis of [ $^{68}\text{Ga}$ ]DOTA-Clemizole.

## Conclusion

The choice of radiolabeling method for Clemizole will depend on the specific research question, the required imaging time, and the available radiochemistry infrastructure.  $^{11}\text{C}$ -labeling is suitable for short-duration studies of pharmacokinetics.  $^{18}\text{F}$ -labeling offers the flexibility of longer imaging times and off-site distribution.  $^{68}\text{Ga}$ -labeling provides a convenient and rapid method for PET tracer preparation, especially with the availability of  $^{68}\text{Ge}/^{68}\text{Ga}$  generators. The

protocols and data provided herein offer a comprehensive guide for researchers to develop radiolabeled Clemizole for advanced imaging studies.

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